8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Overview
Description
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is a compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities, including analgesic and anticancer properties . The structure of this compound features a phenyl group attached to the imidazo[2,1-c][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and their downstream effects are currently being studied. Understanding these pathways can provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. These properties are typically determined through a series of in vitro and in vivo studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects can provide important clues about the compound’s therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization with urea under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with nitro or halogen groups attached to the phenyl ring.
Scientific Research Applications
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione: Similar structure but with different aryl groups.
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives: Variations in the substituents on the phenyl ring.
Uniqueness
8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific phenyl substitution, which imparts distinct biological activities and chemical reactivity compared to other derivatives. Its combination of analgesic and anticancer properties makes it a valuable compound for further research and development .
Properties
IUPAC Name |
8-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-9-10(17)15-7-6-14(11(15)13-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMKBWNMAMAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)NN=C2N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464062 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848892-90-0 | |
Record name | F2135-0945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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